

# Aumolertinib's Binding Kinetics to EGFR T790M: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aumolertinib** (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2][3][4] This technical guide provides an in-depth analysis of the binding kinetics of **aumolertinib** to the EGFR T790M mutant, consolidating available quantitative data, outlining detailed experimental protocols for characterization, and visualizing key pathways and processes.

**Aumolertinib** is an irreversible, covalent inhibitor that selectively targets the ATP-binding site of EGFR.[2] Its chemical structure, featuring a cyclopropyl group on the indole nitrogen ring, enhances its stability and binding affinity for the T790M mutant, while minimizing activity against wild-type (WT) EGFR.[5] This high selectivity contributes to its favorable safety profile. The mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the EGFR active site, leading to sustained inhibition of the kinase activity and downstream signaling pathways.[6]

# Quantitative Data: Inhibitory Potency of Aumolertinib



While specific kinetic constants such as k\_on, k\_off, and k\_inact/K\_i for the interaction between **aumolertinib** and EGFR T790M are not readily available in publicly accessible literature, the half-maximal inhibitory concentrations (IC50) provide a robust measure of its potent and selective inhibitory activity. The following table summarizes the reported IC50 values of **aumolertinib** against various EGFR mutant forms.

EGFR Mutant	IC50 (nM)	Reference
T790M	0.37 ± 0.04	[7]
T790M/L858R	$0.29 \pm 0.10$	[7]
T790M/Del19	0.21 ± 0.10	[7]
L858R	Data not available	
Del19	Data not available	
Wild-Type (WT)	3.39 ± 0.53	[8]

Note: The lower IC50 values against the T790M-containing mutants compared to the wild-type EGFR underscore the high selectivity of **aumolertinib**.

## **Experimental Protocols**

The characterization of the binding kinetics of a covalent inhibitor like **aumolertinib** to its target, EGFR T790M, typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments that are likely employed in such studies.

# Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 values of **aumolertinib** against various EGFR kinase domains.

Objective: To quantify the concentration of **aumolertinib** required to inhibit 50% of the EGFR T790M kinase activity.

Materials:



- Recombinant human EGFR T790M kinase domain
- ULight<sup>™</sup>-poly-GT substrate
- Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
- ATP (Adenosine triphosphate)
- Aumolertinib (serial dilutions)
- Assay buffer (e.g., HEPES, MgCl2, EGTA, Tween-20)
- 384-well low-volume plates
- TR-FRET plate reader

#### Procedure:

- Enzyme and Substrate Preparation: Prepare a solution of the EGFR T790M kinase and ULight™-poly-GT substrate in the assay buffer.
- Compound Addition: Add serial dilutions of aumolertinib or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Initiation: Add the EGFR T790M enzyme and substrate mixture to the wells to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
- Detection: Stop the kinase reaction by adding a detection mixture containing the Europiumlabeled anti-phosphotyrosine antibody and EDTA.
- Signal Measurement: After another incubation period (e.g., 60 minutes), measure the timeresolved fluorescence resonance energy transfer signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.



 Data Analysis: Plot the TR-FRET signal against the logarithm of the aumolertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Covalent Binding Assessment by Mass Spectrometry**

This method directly confirms the covalent adduction of **aumolertinib** to the EGFR T790M protein.

Objective: To verify the formation of a covalent bond between **aumolertinib** and EGFR T790M and to identify the site of modification.

#### Materials:

- Recombinant human EGFR T790M kinase domain
- Aumolertinib
- Incubation buffer (e.g., Tris-HCl)
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (mass spectrometry grade)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Incubation: Incubate the EGFR T790M protein with an excess of aumolertinib at 37°C for a sufficient time to ensure complete adduction. A control sample with DMSO is prepared in parallel.
- Denaturation and Reduction: Denature the protein by adding urea and reduce the disulfide bonds with DTT.



- Alkylation: Alkylate the free cysteine residues with iodoacetamide.
- Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using trypsin overnight at 37°C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant peptides.
- Data Analysis: Search the acquired MS/MS spectra against the human protein database, specifying the mass of aumolertinib as a potential modification on cysteine residues. The identification of a peptide with a mass shift corresponding to the molecular weight of aumolertinib on Cys797 confirms the covalent binding and its location.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a cell-based assay that can be used to verify target engagement of **aumolertinib** with EGFR T790M in a cellular environment.

Objective: To demonstrate that **aumolertinib** binds to and stabilizes EGFR T790M within intact cells.

#### Materials:

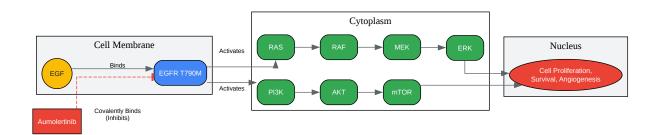
- NSCLC cell line expressing EGFR T790M (e.g., NCI-H1975)
- Aumolertinib
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Western blot reagents and equipment
- Antibodies against EGFR and a loading control (e.g., GAPDH)



#### Procedure:

- Cell Treatment: Treat the EGFR T790M-expressing cells with aumolertinib or DMSO (vehicle control) for a specified time.
- Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of EGFR T790M by Western blotting.
- Data Analysis: Quantify the band intensities for EGFR T790M at each temperature for both
  the aumolertinib-treated and control groups. A shift in the melting curve to a higher
  temperature for the aumolertinib-treated sample indicates that the drug has bound to and
  stabilized the EGFR T790M protein.

# Visualizations EGFR T790M Signaling Pathway and Inhibition by Aumolertinib

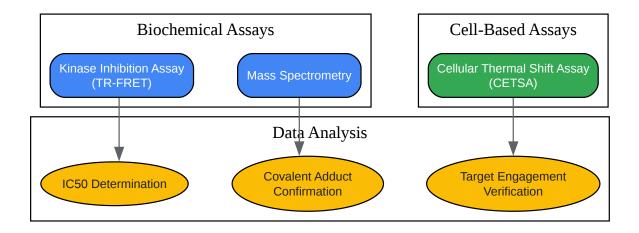




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Caption: EGFR T790M signaling pathway and its inhibition by **Aumolertinib**.

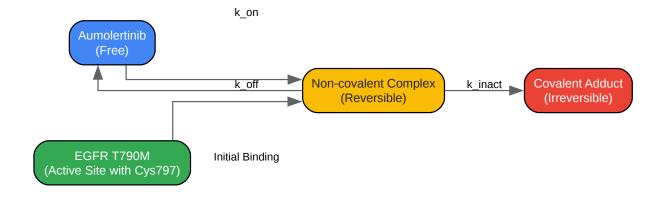
# Experimental Workflow for Aumolertinib Binding Kinetics Analysis



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Caption: Workflow for analyzing **Aumolertinib**'s binding kinetics.

# Aumolertinib's Covalent Binding Mechanism to EGFR T790M



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Caption: Aumolertinib's two-step covalent binding to EGFR T790M.

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